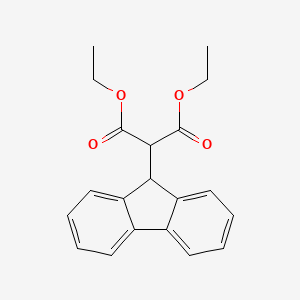

Diethyl 2-(9H-fluoren-9-yl)malonate

Description

Structure

3D Structure

Properties

CAS No. |

76765-79-2 |

|---|---|

Molecular Formula |

C20H20O4 |

Molecular Weight |

324.4 g/mol |

IUPAC Name |

diethyl 2-(9H-fluoren-9-yl)propanedioate |

InChI |

InChI=1S/C20H20O4/c1-3-23-19(21)18(20(22)24-4-2)17-15-11-7-5-9-13(15)14-10-6-8-12-16(14)17/h5-12,17-18H,3-4H2,1-2H3 |

InChI Key |

ZXUJOWGOAYXFAA-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C(C1C2=CC=CC=C2C3=CC=CC=C13)C(=O)OCC |

Origin of Product |

United States |

Synthetic Methodologies for Diethyl 2 9h Fluoren 9 Yl Malonate and Its Functional Analogs

Established Synthetic Routes to Diethyl 2-(9H-fluoren-9-yl)malonate

The most common and well-established method for synthesizing this compound is based on the principles of the malonic ester synthesis. This classical approach involves the alkylation of a diethyl malonate enolate with a suitable fluorenyl electrophile. The core of this synthesis is the high acidity of the α-proton of diethyl malonate (pKa ≈ 13), which allows for easy deprotonation by a moderately strong base. masterorganicchemistry.com

The general sequence of reactions involves:

Deprotonation: A base, typically an alkoxide such as sodium ethoxide, is used to abstract the acidic α-proton from diethyl malonate, forming a resonance-stabilized enolate. masterorganicchemistry.com

Nucleophilic Substitution: The resulting enolate acts as a nucleophile and attacks an electrophilic fluorenyl derivative, most commonly 9-bromo-9-phenylfluorene (B18599) or a similar 9-halofluorene, via an SN2 reaction. masterorganicchemistry.comgoogle.com

Work-up: The reaction is quenched, and the product is isolated and purified.

This method is highly effective due to the high reactivity of the malonate enolate and the good leaving group ability of the halide on the fluorene (B118485) moiety.

Alkylation Strategies for Introducing the 9H-Fluoren-9-yl Moiety onto Malonate Scaffolds

The cornerstone of synthesizing this compound is the C-alkylation of the active methylene (B1212753) group in diethyl malonate. researchgate.net Various strategies have been developed to optimize this key bond-forming step.

The reaction typically employs a base to generate the malonate anion, which then reacts with a fluorenyl halide. The choice of base and solvent can significantly influence the reaction's efficiency and yield. While sodium ethoxide in ethanol (B145695) is a traditional choice, other systems, including potassium carbonate, can also be effective, sometimes in conjunction with phase-transfer catalysts or under microwave irradiation to enhance reaction rates. researchgate.netscribd.com The use of a phase-transfer catalyst, for instance, can facilitate the reaction when using solid bases like potassium carbonate, which are not soluble in common organic solvents. scribd.com

| Reagent 1 | Reagent 2 | Base | Catalyst | Conditions | Product | Reference |

| Diethyl Malonate | 1-Bromobutane | K₂CO₃ | 18-Crown-6 (Phase Transfer Catalyst) | Dichloromethane, Reflux | 2-(n-butyl)-diethyl malonate | scribd.com |

| Diethyl Malonate | Alkyl Halide | K₂CO₃ / Cs₂CO₃ | None | Microwave (MW) Irradiation | Mono- or Dialkylated Malonate | researchgate.net |

| Diethyl Malonate | 9-Bromofluorene (B49992) | Sodium Ethoxide | None | Ethanol, Reflux | This compound | masterorganicchemistry.com |

| This table presents generalized conditions for the alkylation of diethyl malonate, with the specific reaction for the fluorenyl derivative being an adaptation of these established methods. |

Catalytic Approaches in this compound Synthesis

Modern organic synthesis increasingly relies on transition-metal catalysis to form C-C bonds with high efficiency and selectivity. nih.govmdpi.com While classical alkylation is standard, catalytic methods represent a promising frontier for the synthesis of fluorenyl-malonate derivatives.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming aryl-carbon bonds. mdpi.commdpi.com Although direct palladium-catalyzed synthesis of this compound is not widely documented, several established palladium-catalyzed reactions could be adapted for this purpose.

Suzuki-Miyaura Coupling: A potential route involves the coupling of a fluorenylboronic acid derivative with a halogenated malonic ester (e.g., diethyl bromomalonate) or, conversely, the coupling of a 9-boronyl-fluorene derivative with diethyl bromomalonate. This reaction is typically catalyzed by a Pd(0) species and requires a base. mdpi.com

C-H Activation: An alternative modern approach is the direct C-H activation of the fluorene C-9 position, followed by coupling with a malonate derivative. Palladium catalysts are known to facilitate the ortho-C(sp²)–H activation of anilides and their coupling with various partners. rsc.org A similar strategy targeting the C(sp³)–H bond at the 9-position of fluorene could provide a more atom-economical route to the target molecule.

These catalytic systems offer potential advantages, including milder reaction conditions and broader functional group tolerance compared to classical methods. rsc.orgnih.gov

Beyond palladium, other transition metals are instrumental in synthesizing fluorene-containing compounds. nih.gov Catalysts based on rhodium, iridium, copper, and gold have been employed in various C-C bond-forming reactions, including C-H functionalization and cross-coupling, which could be applied to fluorenyl-malonate synthesis. nih.govnsf.gov For instance, transition metal complexes have been shown to react with malonate anions in catalytic cycles. acs.org The development of new catalytic systems using these metals could provide alternative and potentially more efficient or selective pathways for the synthesis of this compound and its analogs.

Derivatization and Structural Modification of this compound

The ester functionalities of this compound serve as versatile handles for further structural modification, allowing the synthesis of a wide range of functional analogs.

The diethyl ester groups can be readily transformed into other functional groups. A primary example is the hydrolysis of the esters to the corresponding dicarboxylic acid. nih.gov This transformation is typically achieved under basic conditions, for example, by heating with sodium hydroxide (B78521) in a water/methanol mixture. nih.gov

However, care must be taken during the hydrolysis of malonic esters, as they can be prone to decarboxylation, especially under harsh acidic or basic conditions at elevated temperatures, which would lead to the formation of 2-(9H-fluoren-9-yl)acetic acid. masterorganicchemistry.combeilstein-journals.org

The resulting fluorenylmalonic acid is a valuable intermediate itself. It can be converted into a more reactive diacyl chloride by treatment with reagents such as oxalyl chloride. nih.gov This activated intermediate can then be reacted with various nucleophiles, such as chiral β-amino alcohols, to generate complex chiral dihydroxydiamides in good yields. nih.gov These amides can be further cyclized to produce ligands like bis(oxazolines), which have applications in asymmetric catalysis.

| Starting Material | Reagents | Product | Reference |

| Diethyl 2-(fluoren-9-ylidene)dicarboxylate | 1. NaOH, H₂O/MeOH | 2-(Fluoren-9-ylidene)malonic acid | nih.gov |

| 2-(Fluoren-9-ylidene)malonic acid | Oxalyl chloride, DMF | 2-(Fluoren-9-ylidene)malonoyl dichloride | nih.gov |

| 2-(Fluoren-9-ylidene)malonoyl dichloride | Chiral β-amino alcohol, Et₃N | Chiral dihydroxydiamide | nih.gov |

| This table outlines the derivatization of a functional analog, demonstrating the reactivity of the malonate ester groups. |

An in-depth examination of the synthetic strategies for the chemical compound this compound and its derivatives reveals sophisticated methods for tailoring its structure for various applications. The ability to introduce additional functionalities to the fluorene core and to control the specific placement and three-dimensional arrangement of these atoms is crucial for the development of novel materials and molecules with specific properties. This article focuses on the methodologies employed for these advanced synthetic modifications.

2 Introduction of Additional Substituents to the Fluorene Core

The functionalization of the aromatic fluorene backbone of this compound is primarily achieved through electrophilic aromatic substitution reactions. The fluorene nucleus is generally reactive towards electrophiles, with substitution patterns being influenced by the inherent electronic properties of the polycyclic aromatic system.

The most activated positions on the unsubstituted fluorene ring for electrophilic attack are the C2 and C7 positions. This is due to the ability of these positions to effectively stabilize the positive charge in the corresponding Wheland intermediate (the arenium ion) through resonance involving the adjacent benzene (B151609) ring and the C9 methylene bridge. Consequently, many synthetic protocols for introducing substituents onto the fluorene core result in 2- or 2,7-disubstituted products.

Common electrophilic substitution reactions applicable to the fluorene system include:

Halogenation: Bromination of fluorene, for instance, typically yields 2-bromofluorene (B47209) and subsequently 2,7-dibromofluorene (B93635) under more forcing conditions. These halogenated derivatives are versatile intermediates for further functionalization through cross-coupling reactions.

Nitration: The introduction of nitro groups, which can be subsequently reduced to amines, is another common modification. Nitration of fluorene tends to produce 2-nitrofluorene (B1194847) as the major product.

Friedel-Crafts Reactions: Acylation and alkylation reactions can be used to introduce carbon-based substituents. For example, Friedel-Crafts acylation often leads to substitution at the C2 position.

While these reactions are standard for the parent fluorene molecule, the presence of the bulky diethyl malonate group at the C9 position can sterically hinder the approach of electrophiles, although its electronic effect on the aromatic rings is minimal.

An alternative strategy for obtaining fluorene cores with additional substituents is to construct the fluorene ring system from already substituted precursors. One such powerful method is the rhodium- or copper-catalyzed intramolecular aromatic carbenoid insertion of biaryldiazoacetates. elsevierpure.comnih.gov This approach allows for the synthesis of fluorene carboxylates with a high degree of control over the substitution pattern, as the substituents are present on the biaryl precursor. elsevierpure.comnih.gov

The following table summarizes common methods for introducing substituents to the fluorene core:

| Reaction Type | Typical Reagents | Primary Position(s) of Substitution | Resulting Functional Group |

|---|---|---|---|

| Halogenation | Br2, FeBr3 or NBS | C2, C7 | -Br |

| Nitration | HNO3, H2SO4 | C2 | -NO2 |

| Friedel-Crafts Acylation | RCOCl, AlCl3 | C2 | -C(O)R |

| Cyclization | Substituted Biaryldiazoacetates with Rh/Cu catalyst | Varies based on precursor | Built-in substituents |

3 Regioselective Modifications and Stereochemical Control

Achieving high regioselectivity and stereochemical control is paramount in the synthesis of complex organic molecules. These factors dictate the final architecture and, consequently, the properties of the target compound.

Regioselective Modifications

As previously noted, the inherent electronic properties of the fluorene ring system direct electrophiles primarily to the C2 and C7 positions. This provides a reliable method for synthesizing 2,7-disubstituted fluorene derivatives. For instance, the synthesis of 9,9-dialkyl-2,7-dibromofluorene is a common starting point for creating conjugated polymers, where the bromine atoms are subsequently replaced using metal-catalyzed cross-coupling reactions like Suzuki or Stille couplings. rsc.org This allows for the regioselective introduction of a wide variety of aryl or vinyl groups at these specific positions.

Achieving substitution at other positions (C1, C3, C4) is more challenging and often requires multi-step synthetic sequences. This can involve:

Directed Ortho-Metalation: Using a directing group on the fluorene ring to guide a metalating agent (like an organolithium reagent) to a specific adjacent position, followed by quenching with an electrophile.

Synthesis from Pre-functionalized Precursors: Building the fluorene skeleton from starting materials where the desired substitution pattern is already established. elsevierpure.comnih.gov

Nucleophilic Aromatic Substitution (SNAr): In cases where the fluorene ring is highly electron-deficient (e.g., through the presence of multiple nitro groups), nucleophiles can displace leaving groups like halides. The regioselectivity of these reactions is governed by the positions that best stabilize the negative charge of the Meisenheimer complex intermediate.

The following data table outlines strategies for achieving regiocontrol:

| Target Position(s) | Synthetic Strategy | Key Principles |

|---|---|---|

| C2, C7 | Electrophilic Aromatic Substitution | Inherent electronic activation of these positions. |

| C1, C3, C4 | Directed Metalation / Synthesis from precursors | Use of directing groups or building the core with the desired substitution. |

| Variable | Cross-Coupling Reactions | Requires prior regioselective halogenation (e.g., at C2, C7). |

Stereochemical Control

Stereochemistry in fluorene derivatives can arise from several sources:

Chiral Substituents: Introduction of substituents that are themselves chiral.

Planar Chirality: A substitution pattern on the fluorene rings that removes all planes of symmetry, making the molecule chiral as a whole. This can be achieved with different substituents at positions like 1 and 8.

Chirality at C9: Although the parent this compound is achiral, reactions that differentiate the two ester groups or further substitution at C9 could in principle create a stereocenter.

Controlling the stereochemistry of reactions involving the fluorene moiety often relies on the use of chiral catalysts or auxiliaries. While specific examples for the direct asymmetric functionalization of the fluorene core of this compound are not widely reported, the fluorenyl group itself is extensively used in asymmetric synthesis. For example, the fluorenyl group's steric properties can be exploited to direct the stereochemical outcome of reactions at other parts of a molecule. acs.org In an iridium-catalyzed asymmetric umpolung allylation of imines, the steric bulk of a fluorenyl group on the imine nitrogen was suggested to contribute to the regioselectivity and facilitate a subsequent rearrangement. acs.org

The development of stereoselective reactions on the fluorene backbone itself, particularly for creating planar chirality, is an area of ongoing research interest, driven by the demand for chiral materials in optics and catalysis.

Mechanistic and Kinetic Investigations of Diethyl 2 9h Fluoren 9 Yl Malonate Reactivity

Hydrogen Atom Transfer (HAT) Chemistry of Diethyl 2-(9H-fluoren-9-yl)malonate

The ability of this compound to donate hydrogen atoms is a key feature of its reactivity profile. This property has been systematically investigated through kinetic studies, which provide a quantitative measure of its H-donating ability.

Kinetic Studies of Dihydrogen Donor Abilities

Kinetic investigations have been conducted on this compound alongside a series of other organic dihydrogen donors to assess their capacity to release two hydrogen atoms. researchgate.netacs.orgacs.orgnih.gov These studies often employ techniques like UV-vis stopped-flow spectrophotometry to monitor the reaction rates. acs.orgnih.gov The research has demonstrated that this compound is a competent dihydrogen donor. acs.orgnih.gov The H-donating ability is influenced by the stability of the resulting radical intermediate. acs.org In these reactions, the transfer of two hydrogen atoms occurs in a stepwise manner, with the first hydrogen atom transfer being the rate-determining step. acs.org

Determination of Thermokinetic Parameters (ΔG‡°)

A crucial aspect of understanding the reactivity of this compound is the determination of its thermokinetic parameters, specifically the Gibbs free energy of activation (ΔG‡°). researchgate.netacs.orgnih.gov These parameters provide a quantitative measure of the actual H-donating ability of the compound in a HAT reaction over a specific time. acs.orgresearchgate.net A higher ΔG‡° value corresponds to a weaker H-donating ability. acs.orgresearchgate.net For a series of 28 dihydrogen donors studied in acetonitrile (B52724) at 298 K, the thermokinetic parameters were determined, allowing for a direct comparison of their reactivities. researchgate.netacs.orgnih.gov These parameters are not only useful for qualitative and quantitative comparison but also for predicting the rates of HAT reactions. researchgate.netacs.org

Below is an interactive table summarizing the thermokinetic parameters for a selection of dihydrogen donors, including this compound.

| Compound Name | ΔG‡° (XH₂) (kcal/mol) |

| This compound | Data not available in search results |

| 2-(9H-fluoren-9-yl)malononitrile | Data not available in search results |

| Ethyl 2-cyano-2-(9H-fluoren-9-yl)acetate | Data not available in search results |

| Hantzsch ester (HEH₂) | Data not available in search results |

| 2-benzylmalononitrile | Data not available in search results |

Elucidation of Reaction Mechanisms in HAT Processes

The mechanism of HAT reactions involving this compound and similar dihydrogen donors has been elucidated through detailed kinetic analysis. researchgate.net The process involves the stepwise release of two hydrogen atoms as H•. acs.org The initial HAT is the slower, rate-determining step. acs.org Following the loss of the first hydrogen atom, the resulting intermediate radical (XH•) rapidly loses the second hydrogen atom to form a stable activated olefin. acs.org This mechanistic understanding is crucial for predicting reaction outcomes and designing new synthetic methodologies based on these dihydrogen donors. researchgate.net

Oxidative Cyclization Pathways Involving this compound Derivatives

Derivatives of this compound have proven to be valuable substrates in oxidative cyclization reactions, particularly those mediated by manganese(III) acetate (B1210297). These reactions provide a powerful tool for the synthesis of complex, nitrogen-containing heterocyclic compounds.

Manganese(III)-Mediated Oxidative Cyclization Reactions

Manganese(III) acetate is a well-established reagent for initiating oxidative cyclization reactions. clockss.orgnii.ac.jp In the context of this compound derivatives, specifically 2-(2-(arylamino)ethyl)malonates, Mn(III)-based oxidation is a key step in the synthesis of quinolines. clockss.orgnii.ac.jp This method involves the cyclization of the malonate derivatives, which can be prepared in a two-step process from substituted anilines. clockss.orgnii.ac.jp The reaction proceeds efficiently for a range of substrates, including those with both electron-releasing and electron-withdrawing groups on the aromatic ring. clockss.org A critical factor for successful cyclization is the presence of an electron-withdrawing protective group, such as an acetyl group, on the amino nitrogen. clockss.org

Formation of Polycyclic Nitrogen-Containing Heterocycles (e.g., Tetrahydroquinolinedicarboxylates, Quinolines)

The manganese(III)-mediated oxidative cyclization of 2-(2-(arylamino)ethyl)malonates leads to the formation of substituted tetrahydroquinolinedicarboxylates. clockss.orgnii.ac.jp These compounds are important intermediates that can be further transformed into quinolines through processes like decarboxylation and deprotective hydrolysis. clockss.orgnii.ac.jp The cyclization generally proceeds in a formal 6-endo mode. clockss.org This synthetic strategy offers a versatile route to a variety of substituted quinolines, which are a class of heterocyclic compounds with significant applications in medicinal chemistry and materials science. jptcp.comekb.egorientjchem.org

Below is an interactive data table summarizing the synthesis of tetrahydroquinolinedicarboxylates from various arylaminoethylmalonate derivatives.

| Starting Material (Arylaminoethylmalonate Derivative) | Product (Tetrahydroquinolinedicarboxylate) | Yield (%) |

| Diethyl 2-(2-(N-acetyl-N-phenylamino)ethyl)malonate | Diethyl 1-acetyl-1,2,3,4-tetrahydroquinoline-4,4-dicarboxylate | High (specific value not in results) |

| Diethyl 2-(2-(N-acetyl-N-(4-chlorophenyl)amino)ethyl)malonate | Diethyl 1-acetyl-6-chloro-1,2,3,4-tetrahydroquinoline-4,4-dicarboxylate | High (specific value not in results) |

| Diethyl 2-(2-(N-acetyl-N-(4-methoxyphenyl)amino)ethyl)malonate | Diethyl 1-acetyl-6-methoxy-1,2,3,4-tetrahydroquinoline-4,4-dicarboxylate | High (specific value not in results) |

| Diethyl 2-(2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(phenyl)amino)ethyl)malonate | Not directly mentioned, but implied as a potential substrate | Data not available |

Note: The table illustrates the types of transformations described in the literature. Specific yield percentages were often stated as "high" without precise numerical values in the provided search snippets.

Nucleophilic Reactivity and Carbanion Chemistry of this compound

The presence of two ester groups significantly increases the acidity of the alpha-hydrogens in malonic esters, facilitating the formation of a resonance-stabilized enolate. libretexts.org This enolate is a potent nucleophile, capable of participating in a variety of carbon-carbon bond-forming reactions. libretexts.org In the case of this compound, the 9-fluorenyl substituent introduces considerable steric bulk and electronic effects that modulate the stability and reactivity of the corresponding carbanion.

The fluorenyl group is known to stabilize an adjacent negative charge through delocalization into its extensive π-system. organicchemistrydata.org However, the bulky nature of the fluorenyl moiety can also introduce significant steric hindrance, potentially impeding the approach of both the base for deprotonation and the electrophile in subsequent reactions. nih.gov Studies on related sterically hindered systems suggest that the relief of steric strain upon moving from a tetrahedral sp³-hybridized carbon to a more planar sp²-hybridized carbanion can be a significant thermodynamic driving force. acs.org

Michael Addition Reactions

The Michael addition, or conjugate addition, is a cornerstone reaction of malonate enolates, involving their 1,4-addition to α,β-unsaturated carbonyl compounds. wikipedia.orgmasterorganicchemistry.com This reaction provides a powerful method for the formation of 1,5-dicarbonyl compounds and more complex molecular architectures. libretexts.orgnih.gov For this compound, the generation of the enolate is the first step, typically achieved using a strong base such as sodium ethoxide. libretexts.org

The general mechanism for the Michael addition of a malonate involves:

Deprotonation of the malonate by a base to form a nucleophilic enolate.

Nucleophilic attack of the enolate on the β-carbon of an α,β-unsaturated acceptor.

Protonation of the resulting enolate to yield the final 1,4-adduct. masterorganicchemistry.com

While specific studies on the Michael addition of this compound are not extensively documented, its reactivity can be inferred. The steric hindrance imposed by the fluorenyl group would likely necessitate the use of less sterically demanding Michael acceptors.

Table 1: Potential Michael Acceptors for this compound

| Acceptor Type | Example | Expected Reactivity |

| α,β-Unsaturated Ketones | Methyl vinyl ketone | Potentially reactive, but may be subject to steric hindrance. |

| α,β-Unsaturated Esters | Ethyl acrylate | Likely to react, potentially with slower kinetics compared to unhindered malonates. |

| α,β-Unsaturated Nitriles | Acrylonitrile | May be a suitable acceptor due to its linear geometry, minimizing steric clash. |

The stereochemical outcome of such reactions would also be significantly influenced by the fluorenyl group, potentially offering a handle for diastereoselective transformations.

Claisen-Type Condensations and Related Carbon-Carbon Bond Formations

Claisen condensations involve the reaction of two ester molecules, where one acts as an enolate nucleophile and the other as an electrophile, to form a β-keto ester. masterorganicchemistry.comlibretexts.org The intramolecular version, the Dieckmann condensation, is effective for forming five- and six-membered rings. utexas.eduvanderbilt.edu

For this compound, a self-Claisen condensation is not possible due to the presence of only one active methylene (B1212753) proton. However, it can potentially act as the nucleophilic component in a crossed Claisen condensation with a non-enolizable ester, such as ethyl benzoate (B1203000) or diethyl carbonate. The significant steric bulk at the nucleophilic carbon would likely disfavor this reaction compared to less substituted malonates.

The general mechanism for a crossed Claisen condensation involves:

Formation of the enolate from this compound.

Nucleophilic acyl substitution at the carbonyl of the non-enolizable ester.

Deprotonation of the resulting β-dicarbonyl product by the alkoxide base, which drives the equilibrium. masterorganicchemistry.com

The steric hindrance of the fluorenyl group would be a major factor in the feasibility and efficiency of such reactions. nih.gov

Bromination and Other Electrophilic Reactions at the Active Methylene Center

The active methylene proton of diethyl malonate can be replaced by an electrophile, such as a halogen. The bromination of diethyl malonate is a well-established reaction. orgsyn.orgrsc.org The mechanism is believed to proceed through the enol or enolate form of the malonate, which then attacks molecular bromine.

For this compound, the single active methylene proton can also be substituted. The reaction would likely proceed via the formation of the enolate, followed by attack on the electrophile.

Table 2: Potential Electrophilic Reactions at the Active Methylene Center

| Reaction | Reagent | Expected Product |

| Bromination | Br₂ | Diethyl 2-bromo-2-(9H-fluoren-9-yl)malonate |

| Alkylation | Alkyl halide (e.g., CH₃I) | Diethyl 2-alkyl-2-(9H-fluoren-9-yl)malonate |

The steric hindrance of the fluorenyl group would play a significant role in the rate of these reactions. The approach of the electrophile to the carbanionic center would be impeded, potentially requiring more forcing reaction conditions compared to unsubstituted diethyl malonate.

Reaction Pathway Analysis and Transition State Modeling

Detailed computational studies on the reaction pathways and transition states for reactions involving this compound are limited. However, we can infer key aspects based on general principles and studies of related systems.

For the Michael addition , the rate-determining step is typically the carbon-carbon bond formation. nih.gov The transition state would involve the approach of the planar enolate of this compound to the α,β-unsaturated acceptor. The large fluorenyl group would dictate the trajectory of this approach, favoring pathways that minimize steric interactions. This steric control could be exploited to achieve diastereoselectivity.

In Claisen-type condensations , the transition state for the nucleophilic attack of the enolate on the ester carbonyl is tetrahedral. The formation of this sterically demanding transition state would be significantly influenced by the bulky fluorenyl substituent, likely increasing the activation energy of the reaction.

For electrophilic bromination , the transition state involves the attack of the enolate on a bromine atom. The geometry of this transition state would also be subject to steric repulsion from the fluorenyl group.

Kinetic studies have been performed on this compound in the context of its ability to act as a dihydrogen donor in hydrogen atom transfer (HAT) reactions. acs.orgacs.orgresearchgate.net These studies provide valuable thermodynamic and kinetic parameters.

Table 3: Thermokinetic Data for this compound as a Dihydrogen Donor in Acetonitrile at 298 K

| Parameter | Value (kcal/mol) | Reference |

| ΔG°(XH) | 47.78 | researchgate.net |

| ΔG°(XH₂) | -25.02 | researchgate.net |

ΔG°(XH) represents the thermokinetic parameter of the dihydrogen donor, and ΔG°(XH₂) is related to the ability to release two hydrogen atoms.

These data indicate the energetic properties of the C-H bond at the active methylene position and can be used to predict the rates of HAT reactions. acs.orgacs.org While not directly modeling the transition states of the nucleophilic and electrophilic reactions discussed above, this information underscores the influence of the fluorenyl group on the reactivity of the adjacent C-H bond. Computational modeling, such as Density Functional Theory (DFT) calculations, would be invaluable for a more detailed understanding of the transition state geometries and energies for the various reaction pathways of this intriguing molecule. nih.govnih.gov

Applications of Diethyl 2 9h Fluoren 9 Yl Malonate in Synthetic Organic Chemistry and Materials Science

Strategic Role as a Core Building Block for Complex Organic Structures

The structure of Diethyl 2-(9H-fluoren-9-yl)malonate makes it an important intermediate in organic synthesis. The presence of an acidic methylene (B1212753) proton, flanked by two ester groups, facilitates a range of reactions, including alkylation and acylation, allowing for the construction of more complex molecular architectures. chemicalbook.com

While diethyl malonate itself is a well-established precursor in the synthesis of numerous pharmaceuticals, including barbiturates and active pharmaceutical ingredients (APIs), the incorporation of the fluorene (B118485) group offers unique advantages. wikipedia.orgchemicalbull.com The fluorene ring system is a key component in various pharmacologically active compounds, valued for its rigidity and ability to engage in pi-stacking interactions.

The malonate functionality provides a convenient handle for building molecular complexity. For instance, malonate derivatives are used in the synthesis of substituted quinolines, a class of compounds with significant medicinal applications. clockss.org The synthesis of 2-(2-(arylamino)ethyl)malonates and their subsequent oxidative cyclization leads to the formation of tetrahydroquinolinedicarboxylates, which are versatile intermediates for quinoline-based drugs. clockss.org Furthermore, related malonate compounds like diethyl acetamidomalonate serve as key reagents in the synthesis of specialized amino acids, which can be incorporated into peptides for therapeutic purposes. nih.gov The combination of the reactive malonate unit with the fluorenyl group in this compound thus provides a pathway to advanced pharmaceutical intermediates that merge the synthetic utility of malonates with the desirable properties of the fluorene core.

Heterocyclic compounds are a cornerstone of medicinal chemistry, forming the core structure of a vast number of drugs. this compound and its derivatives are valuable starting materials for creating these complex ring systems.

A notable application is in the synthesis of novel C₂-symmetric bis(oxazoline) ligands. mdpi.com These chiral ligands are synthesized from diethyl fluoren-9-ylidene malonate and chiral amino alcohols. mdpi.com The resulting fluorene-derived bis(oxazolines) have been successfully applied as catalysts in asymmetric reactions, such as the Friedel-Crafts reaction of indoles, demonstrating their utility in constructing enantiomerically enriched molecules. mdpi.com Additionally, the general reactivity of malonate esters is harnessed to produce other heterocyclic systems. For example, diethyl malonate derivatives can be used to synthesize substituted 2-pyridones, which exhibit a range of biological activities, including antibacterial and antifungal properties. arkat-usa.org The synthesis of substituted quinolines from malonate precursors further highlights the role of this chemical family in accessing biologically important heterocyclic scaffolds. clockss.org

Development of Chemical Sensors and Probes Based on this compound

The inherent fluorescence of the fluorene moiety makes this compound an excellent platform for the design of optical sensors. These sensors can detect specific analytes, such as metal ions, through changes in their fluorescence emission.

Research has demonstrated that Diethyl 2-(9-fluorenyl)malonate (DEFM) is a highly effective and selective fluorosensor for ferric ions (Fe³⁺). researchgate.netresearchgate.net In ethanolic solutions, the presence of Fe³⁺ ions leads to a significant and measurable decrease in the fluorescence intensity of the compound. researchgate.net This "turn-off" sensing mechanism allows for the detection of Fe³⁺. One study reported a remarkable 99% quenching of fluorescence in the presence of Fe³⁺ within a concentration range of 0.1-1.0 μmol L⁻¹. researchgate.netresearchgate.net This high sensitivity makes DEFM a promising candidate for monitoring trace amounts of iron in various samples, including environmental and industrial contexts like ethanol (B145695) fuel. researchgate.net

The performance of a chemical sensor is defined by key analytical parameters, including its detection limit, quantification limit, and selectivity. Diethyl 2-(9-fluorenyl)malonate has demonstrated excellent analytical merit as a sensor for Fe³⁺. researchgate.net It exhibits high selectivity, with studies showing no significant interference from other common metal ions, which is a critical feature for real-world applications. researchgate.netresearchgate.net

The table below summarizes the key analytical parameters for Diethyl 2-(9-fluorenyl)malonate (DEFM) as an Fe³⁺ sensor.

| Parameter | Value | Reference |

| Analyte | Fe³⁺ | researchgate.net |

| Mechanism | Fluorescence Quenching (Turn-off) | researchgate.net |

| Quenching Efficiency | 99% (at 0.1-1.0 μmol L⁻¹) | researchgate.net |

| Limit of Detection (LOD) | 15.56 nmol L⁻¹ | researchgate.net |

| Limit of Quantification (LOQ) | 51.85 nmol L⁻¹ | researchgate.net |

| Selectivity | High, no effect from interfering ions | researchgate.net |

These robust analytical features, combined with the low cost of the approach, establish Diethyl 2-(9-fluorenyl)malonate as an attractive sensor for the precise quantification of Fe³⁺ in various matrices. researchgate.net

Ligand Design and Coordination Chemistry

The steric bulk and defined geometry of the fluorene group make this compound and its derivatives valuable components in the design of sophisticated ligands for metal complexes. These ligands play a crucial role in both asymmetric catalysis and the construction of complex supramolecular systems.

C₂-symmetric bis(oxazoline) (BOX) ligands are a highly successful class of chiral ligands used in a wide array of metal-catalyzed asymmetric reactions. The structure of the bridge connecting the two oxazoline (B21484) rings is a critical determinant of the catalytic enantioselectivity. Introducing a fluorenylidene group as the bridge, derived from diethyl fluoren-9-ylidene malonate, creates a unique steric and electronic environment.

A series of novel C₂-symmetric bis(oxazoline) ligands have been synthesized from fluoren-9-ylidene malonate and various enantiomerically pure amino alcohols. researchgate.netaau.edu.et These ligands, when complexed with copper(II) trifluoromethanesulfonate (B1224126) (Cu(OTf)₂), have been successfully employed as catalysts in the asymmetric Friedel-Crafts alkylation of indoles with alkylidene malonates. researchgate.netaau.edu.et The copper complex of a ligand bearing a phenyl-substituted oxazoline ring demonstrated moderate to good enantioselectivity, achieving up to 88% enantiomeric excess (ee). researchgate.netaau.edu.et The rigid fluorenylidene scaffold provides a larger bridge angle compared to typical sp³-hybridized carbon bridges, which influences the geometry of the metal complex and, consequently, the stereochemical outcome of the reaction. aau.edu.et

Table 1: Performance of Fluoren-9-ylidene Malonate-Derived Bis(oxazoline)-Cu(II) Catalysts in Asymmetric Friedel-Crafts Reactions

| Ligand Substituent | Solvent | Yield (%) | Enantiomeric Excess (ee, %) |

| Isopropyl | CH₂Cl₂ | 78 | 55 |

| tert-Butyl | CH₂Cl₂ | 85 | 64 |

| Phenyl | CH₂Cl₂ | 82 | 88 |

| Benzyl | Toluene | 75 | 72 |

| Data sourced from studies on the catalytic Friedel-Crafts alkylation of indole (B1671886) with diethyl benzylidenemalonate using 10 mol% of the Cu(OTf)₂-ligand complex. researchgate.net |

The fluorene unit is an excellent fluorophore, and its emission properties are often sensitive to the local environment, including the presence of metal ions. This compound (DEFM) has been identified as an efficient and selective fluorescent chemosensor for ferric ions (Fe³⁺). grafiati.com

In ethanolic solutions, the fluorescence of DEFM is significantly quenched upon complexation with Fe³⁺. This "turn-off" response is highly selective for Fe³⁺ over a range of other common metal ions. The sensing mechanism is attributed to a photo-electron transfer (PET) process from the excited fluorene unit to the complexed Fe³⁺ ion, which provides a non-radiative decay pathway, thus quenching the fluorescence. grafiati.com This coordination behavior demonstrates the compound's utility in forming discrete metal-ligand complexes for specific sensing applications. The interaction is strong enough to allow for the detection of Fe³⁺ at nanomolar concentrations. grafiati.com

Table 2: Chemosensor Characteristics of this compound for Fe³⁺ Detection

| Parameter | Value |

| Analyte | Fe³⁺ |

| Quenching Efficiency | >99% |

| Concentration Range | 0.1–1.0 µmol L⁻¹ |

| Limit of Detection (LOD) | 15.56 nmol L⁻¹ |

| Limit of Quantification (LOQ) | 51.85 nmol L⁻¹ |

| Data obtained from fluorescence quenching studies in ethanolic solutions. grafiati.com |

Integration into Polymeric Systems and Advanced Materials

The rigid structure and inherent photophysical properties of the fluorene ring are highly desirable for advanced materials. While this compound itself is not typically used as a direct monomer, its core structure is fundamental to the design of functional polymers and materials for electronic and photonic applications.

The synthesis of polyfluorenes (PFs) and related copolymers typically involves the polymerization of 2,7-dihalogenated fluorene monomers via cross-coupling reactions like Suzuki or Yamamoto polymerizations. aau.edu.et The critical feature of these monomers is the presence of substituents at the C-9 position of the fluorene ring. The acidic protons at the C-9 position of an unsubstituted fluorene make it susceptible to deprotonation and cross-linking, which can degrade polymer performance. aau.edu.et

Therefore, a key step in monomer synthesis is the alkylation of the fluorene at the C-9 position. aau.edu.et Compounds like this compound represent a functionalized fluorene core where the C-9 position is already substituted. While the malonate group itself is not typically part of the final polymer backbone, it serves as a synthetic handle that can be further modified to install the long alkyl or functional chains necessary for solubility and processability of the resulting polymers. The bulky substituents at the C-9 position are essential as they prevent the polymer chains from aggregating, a phenomenon that can quench luminescence and reduce device efficiency. researchgate.net

Fluorene-based polymers are widely used in organic light-emitting diodes (OLEDs) due to their high photoluminescence quantum yields and excellent charge transport properties. Co-polymers that incorporate fluorene units into a poly(p-phenylenevinylene) (PPV) backbone are of particular interest as they combine the properties of both classes of materials to tune the emission color and improve device performance. researchgate.net

The synthesis of these copolymers, such as poly[(9,9′-di-hexylfluorenediylvinylene-alt-1,4-phenylenevinylene)], relies on monomers where the fluorene unit has been functionalized at the C-9 position with solubilizing groups (e.g., hexyl chains). researchgate.net The fluorene moiety acts as a blue-emitting chromophore and provides a rigid framework, while the C-9 substituents ensure that the polymer is soluble in common organic solvents for device fabrication and prevents intermolecular interactions that lead to emission quenching. Although this compound is not directly incorporated, it represents the class of C-9 functionalized fluorenes that are precursors to the actual monomers used in the synthesis of these high-performance luminescent polymers. aau.edu.etresearchgate.net The functionalization at this specific position is a critical design strategy for creating soluble, processable, and highly efficient materials for luminescent devices. grafiati.com

Theoretical and Computational Investigations of Diethyl 2 9h Fluoren 9 Yl Malonate

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These calculations provide a molecular-level picture of electron distribution and energy, which dictates the molecule's physical and chemical characteristics.

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, utilized to determine the three-dimensional structure and electronic properties of molecules. The process begins with geometry optimization, where DFT calculations are used to find the most stable arrangement of atoms in the molecule, corresponding to a minimum on the potential energy surface. researchgate.netresearchgate.net This optimized geometry is the crucial starting point for all other computational analyses, including the calculation of electronic properties and the mapping of reaction pathways. researchgate.net

For Diethyl 2-(9H-fluoren-9-yl)malonate, DFT calculations are essential for understanding the spatial arrangement of the bulky fluorenyl group relative to the two ethyl ester groups. These calculations also provide insights into bond lengths, angles, and dihedral angles, which are foundational for understanding the molecule's stability and reactivity. The electronic properties, such as the distribution of electron density and the energies of molecular orbitals like the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), are also determined through these calculations. researchgate.net These properties are central to predicting how the molecule will interact with other chemical species.

The chemical behavior of this compound is heavily influenced by the interplay of its constituent functional groups. The diethyl malonate moiety functions as an electron-withdrawing group (EWG). researchgate.net This is due to the electronegative oxygen atoms in the ester groups, which pull electron density away from the central carbon atom to which they are attached.

Theoretical methods, particularly Time-Dependent Density Functional Theory (TD-DFT), can predict the spectroscopic properties of molecules. researchgate.net For a conjugated system like this compound, which contains the fluorene (B118485) aromatic system, TD-DFT can calculate the energies of electronic transitions. These transitions, often π–π* in nature, correspond to the absorption of light in the ultraviolet-visible (UV-Vis) range. researchgate.net

By calculating the excitation energies and oscillator strengths, a theoretical UV-Vis absorption spectrum can be generated. researchgate.net This predicted spectrum can be compared with experimental data to validate the computational model and assign specific absorption bands to particular electronic transitions within the molecule. Similarly, computational methods can provide insights into the processes that occur after light absorption, such as fluorescence, by examining the properties of the first excited state (S1). unica.it

Reaction Mechanism Prediction and Energy Landscape Mapping

Computational chemistry is instrumental in mapping the pathways of chemical reactions, identifying intermediate structures, and calculating the energy changes that occur. This is particularly valuable for understanding reactions where this compound acts as a reactant.

Recent kinetic studies have investigated this compound as a dihydrogen donor in hydrogen atom transfer (HAT) reactions. researchgate.netacs.orgresearchgate.net In these studies, computational methods are used to perform transition state analysis. The transition state is the highest energy point along the reaction coordinate, and its structure and energy determine the reaction rate.

The reaction mechanism involves the stepwise transfer of two hydrogen atoms. acs.org The first HAT is identified as the rate-determining step. acs.org The activation free energy (ΔG⧧°) for this step is a key parameter that quantifies the kinetic barrier of the reaction. A lower activation energy implies a faster reaction. For this compound, this value has been determined in acetonitrile (B52724) solvent. researchgate.netacs.orgresearchgate.net These thermokinetic parameters are crucial for comparing the H-donating ability of different compounds and for predicting reaction rates. researchgate.netacs.org

| Parameter | Description | Value (kcal/mol) | Reference |

|---|---|---|---|

| ΔG⧧°(XH₂) | Thermokinetic parameter representing the activation free energy for hydrogen donation. | 49.61 | researchgate.netacs.orgresearchgate.net |

The solvent in which a reaction occurs can have a profound impact on its rate and mechanism. Computational models can account for these solvation effects by simulating the presence of a solvent medium around the reacting molecules. The kinetic studies on this compound as a hydrogen donor were conducted in acetonitrile. researchgate.netacs.orgresearchgate.net

In computational studies, solvation is typically modeled using either explicit methods, where individual solvent molecules are included, or implicit (continuum) models, where the solvent is treated as a continuous medium with a specific dielectric constant. These models are essential for accurately calculating the energetics of a reaction in solution. The solvent can stabilize or destabilize reactants, products, and, most importantly, transition states, thereby altering the activation energy. uni-muenchen.de For reactions involving charged or highly polar species, such as the enolate formed from this compound, solvent effects are particularly significant. uni-muenchen.de The choice of solvent can therefore be a critical factor in controlling the reactivity and outcome of a chemical transformation.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations serve as a powerful computational microscope for exploring the conformational landscape and interaction patterns of molecules. For this compound, MD simulations can provide atomistic-level insights into its dynamic behavior, which is crucial for understanding its chemical reactivity and physical properties.

While specific, in-depth MD simulation studies exclusively focused on this compound are not extensively documented in publicly available literature, the principles of the technique can be applied to understand its likely behavior. Such simulations would model the molecule's movements over time by solving Newton's equations of motion for a system of atoms. This allows for the characterization of the molecule's preferred shapes (conformations) and the non-covalent interactions it forms with its environment or other molecules.

A key area of interest in the conformational analysis of this compound would be the rotational freedom around the single bond connecting the fluorenyl group to the malonate moiety. MD simulations could reveal the energy barriers associated with this rotation and identify the most stable conformations. This is critical as the spatial arrangement of the bulky fluorenyl group relative to the diethyl malonate fragment can significantly influence its accessibility for chemical reactions.

Furthermore, MD simulations can elucidate the nature of intermolecular interactions. For instance, the fluorenyl group, with its aromatic system, is capable of engaging in π-π stacking interactions with other aromatic molecules. The ester groups of the malonate portion can act as hydrogen bond acceptors. Simulations could quantify the strength and dynamics of these interactions in various solvents, providing a molecular basis for its solubility and assembly behavior. While general principles of MD have been applied to similar molecular systems, detailed, published research applying these simulations to this compound is needed for more specific insights.

Machine Learning Approaches in Predicting Reactivity and Properties

The application of machine learning (ML) in chemical sciences is a rapidly growing field, offering the potential to predict molecular properties and reactivity with high speed and accuracy. beilstein-journals.orgresearchgate.netosti.gov For this compound, ML models could be trained to predict a range of characteristics, accelerating research and development.

ML models are built by training algorithms on large datasets of chemical information. beilstein-journals.org These models can learn the complex relationships between a molecule's structure and its properties, enabling predictions for new or uncharacterized compounds. nih.gov For this compound, this could involve predicting its reactivity in various chemical transformations. For example, kinetic studies have been performed on this compound's ability to act as a dihydrogen donor. acs.orgresearchgate.net The thermokinetic parameters from such studies could be used as part of a larger dataset to train ML models to predict the H-donating ability of other similar compounds.

Predicting physicochemical properties is another key application of ML. nih.gov Properties such as solubility, melting point, and boiling point for this compound could be estimated using quantitative structure-property relationship (QSPR) models. These models use molecular descriptors—numerical representations of a molecule's structure—to correlate with experimental property data.

While the development of specific ML models for this compound is not yet widely reported, the general frameworks for predicting reactivity and properties are well-established. beilstein-journals.orgosti.gov As more high-throughput experimental data becomes available, the accuracy and applicability of ML predictions for this and other related compounds are expected to significantly improve. beilstein-journals.org

Advanced Spectroscopic and Analytical Characterization Methodologies in Research on Diethyl 2 9h Fluoren 9 Yl Malonate

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural analysis of Diethyl 2-(9H-fluoren-9-yl)malonate. By probing the magnetic properties of atomic nuclei, NMR provides precise information about the chemical environment of individual atoms within the molecule.

Proton (¹H) NMR spectroscopy is fundamental to confirming the presence and connectivity of hydrogen atoms in this compound. The ¹H NMR spectrum provides key signals that correspond to the different types of protons in the molecule, including the fluorenyl group, the malonate moiety, and the ethyl ester groups. The chemical shifts (δ), splitting patterns (multiplicity), and integration values of these signals are all crucial for structural assignment.

| Proton Assignment | Chemical Shift (ppm) | Multiplicity | Integration |

| Fluorenyl Protons | 7.20-7.80 | Multiplet | 8H |

| Methine Proton (CH) | 4.50 | Doublet | 1H |

| Methylene (B1212753) Protons (CH₂) | 4.00-4.20 | Quartet | 4H |

| Methine Proton (fluorenyl CH) | 3.80 | Triplet | 1H |

| Methyl Protons (CH₃) | 1.00-1.20 | Triplet | 6H |

This table represents typical ¹H NMR data and may vary slightly based on solvent and instrument parameters.

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of this compound. Each unique carbon atom in the molecule gives rise to a distinct signal in the ¹³C NMR spectrum, allowing for the complete mapping of the carbon framework.

| Carbon Assignment | Chemical Shift (ppm) |

| Carbonyl Carbon (C=O) | 168.0 |

| Aromatic Carbons (fluorenyl) | 120.0-145.0 |

| Methylene Carbon (O-CH₂) | 62.0 |

| Methine Carbon (CH) | 58.0 |

| Methine Carbon (fluorenyl CH) | 48.0 |

| Methyl Carbon (CH₃) | 14.0 |

This table represents typical ¹³C NMR data and may vary slightly based on solvent and instrument parameters.

To further resolve complex structural features and confirm assignments made from 1D NMR spectra, two-dimensional (2D) NMR techniques are often employed. Techniques such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) are particularly valuable.

COSY experiments establish correlations between coupled protons, helping to trace the connectivity of proton networks within the molecule, such as the ethyl groups and the fluorenyl ring system.

HSQC experiments correlate directly bonded proton and carbon atoms, providing unambiguous assignment of the signals in both the ¹H and ¹³C NMR spectra.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in this compound. The molecule absorbs infrared radiation at specific frequencies corresponding to the vibrational modes of its chemical bonds.

Key characteristic absorption bands in the IR spectrum include:

C=O Stretch: A strong absorption band is typically observed in the region of 1730-1750 cm⁻¹, which is characteristic of the ester carbonyl groups.

C-O Stretch: Absorptions corresponding to the C-O single bonds of the ester groups are usually found in the 1000-1300 cm⁻¹ range.

C-H Stretch (Aromatic): Peaks above 3000 cm⁻¹ are indicative of the C-H stretching vibrations of the aromatic fluorenyl ring.

C-H Stretch (Aliphatic): Absorptions in the 2850-3000 cm⁻¹ region correspond to the C-H stretching vibrations of the aliphatic ethyl and methine groups.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the precise molecular weight of this compound and to confirm its elemental composition. epa.gov Unlike standard mass spectrometry, HRMS provides highly accurate mass measurements, often to within a few parts per million (ppm). epa.gov This level of precision allows for the unambiguous determination of the molecular formula (C₂₀H₂₀O₄). epa.gov

The technique works by ionizing the molecule and then separating the resulting ions based on their mass-to-charge ratio. The high resolution of the instrument enables the differentiation of ions with very similar masses, which is crucial for distinguishing between different possible elemental compositions.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within this compound. rsc.org The fluorenyl group, with its extended π-conjugated system, is the primary chromophore responsible for the absorption of UV light. The UV-Vis spectrum typically shows strong absorption bands in the ultraviolet region, which can be attributed to π-π* transitions within the aromatic rings of the fluorene (B118485) moiety. researchgate.net The positions and intensities of these absorption maxima can be influenced by the solvent and the substitution pattern on the fluorene ring.

X-ray Crystallography for Solid-State Structural Determination of Derivatives

Below is a table summarizing crystallographic data for some representative fluorene derivatives, which are structurally related to this compound. This data illustrates the common crystal systems and space groups observed for this class of compounds.

Interactive Table: Crystallographic Data of Selected Fluorene Derivatives

| Compound Name | Molecular Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Reference |

| 9,9-diethyl-9H-fluorene-2,4,7-tricarbaldehyde | C₂₀H₁₈O₃ | Monoclinic | P2₁/c | --- | --- | --- | --- | researchgate.net |

| 9-Pentafluorophenylmethylene-9H-fluorene | C₂₀H₉F₅ | Monoclinic | P 1 21/n 1 | 12.931 | 7.448 | 15.647 | 95.29 | fda.gov |

| Diethyl 2-acetamido-2-(9H-fluoren-9-yl)propanedioate | C₂₂H₂₃NO₅ | --- | --- | --- | --- | --- | --- | luxembourg-bio.com |

Note: Detailed cell parameters for all compounds are not fully available in the cited literature. The data presented is for illustrative purposes to show the types of information obtained from X-ray crystallography.

The structural data from these derivatives consistently show the fluorene core as a rigid, planar moiety. The substituents on the fluorene ring and at the C9 position influence the crystal packing, leading to different intermolecular interactions, such as C—H···O bonds, which can organize the molecules into supramolecular architectures. researchgate.net

Chromatographic Techniques for Purification and Purity Assessment (e.g., GC, HPLC)

Chromatographic methods are essential tools for the purification of this compound from reaction mixtures and for the accurate assessment of its purity. Both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are powerful techniques employed for these purposes.

High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used method for the analysis and purification of fluorene derivatives. Reverse-phase HPLC, in particular, is highly effective for separating compounds of moderate to low polarity like this compound. In this technique, a nonpolar stationary phase (commonly C18-modified silica) is used with a polar mobile phase, typically a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol.

The purity of the compound can be determined by integrating the peak area in the chromatogram, and the method can be scaled up for preparative separations to obtain highly pure material for further studies. For instance, the analysis of related Fmoc-protected amino acids is routinely performed using reverse-phase HPLC with a C18 column and a gradient elution of acetonitrile in water with an acid modifier like trifluoroacetic acid (TFA). luxembourg-bio.comsielc.com

Gas Chromatography (GC)

Gas chromatography is another valuable technique for the analysis of volatile and thermally stable compounds. While the high molecular weight of this compound might require high temperatures, GC can provide excellent separation and sensitive detection, often using a flame ionization detector (FID). For the related compound, diethyl malonate, a GC method has been developed for the determination of trace quantities in ethanol (B145695), demonstrating the utility of this technique for purity assessment of malonic esters. dtic.mil The selection of an appropriate capillary column with a suitable stationary phase is crucial for achieving good resolution.

The following table summarizes typical conditions that could be adapted for the chromatographic analysis of this compound based on methods for related compounds.

Interactive Table: Typical Chromatographic Conditions for the Analysis of Fluorene and Malonate Derivatives

| Technique | Column | Mobile Phase/Carrier Gas | Detector | Application | Reference |

| HPLC | Reverse-Phase C18 (e.g., 4.6 x 100 mm, 3.5 µm) | Gradient of Acetonitrile in Water (with 0.036% TFA) | Photodiode Array (PDA) | Purity assessment of Fmoc-derivatives | luxembourg-bio.com |

| HPLC | Newcrom R1 | Acetonitrile, Water, and Phosphoric Acid | UV, MS | Analysis of Fmoc-asparagine | sielc.com |

| GC | --- | --- | Flame Ionization Detector (FID) | Trace analysis of diethyl malonate | dtic.mil |

| Column Chromatography | Silica (B1680970) Gel | Hexanes/Acetone or Hexanes/Toluene | --- | Purification of fluorene derivatives | researchgate.net |

Note: The conditions presented are examples from related compounds and would require optimization for the specific analysis of this compound.

In synthetic procedures, column chromatography over silica gel is also a standard method for the purification of this compound and its derivatives on a preparative scale. researchgate.net The choice of eluent, typically a mixture of nonpolar and more polar solvents like hexanes and ethyl acetate (B1210297), is optimized to achieve the best separation of the desired product from byproducts and starting materials.

Future Directions and Perspectives in Diethyl 2 9h Fluoren 9 Yl Malonate Research

Exploration of Novel Catalytic Transformations

The structure of diethyl 2-(9H-fluoren-9-yl)malonate offers multiple sites for catalytic modification, paving the way for the synthesis of novel and complex molecular architectures. Future research will likely focus on innovative catalytic strategies to functionalize this molecule.

A key area of interest is the catalytic C-H activation of the fluorene (B118485) core. While C-H activation has been explored for various fluorene derivatives to create materials for organic electronics, specific applications to this compound are still nascent. nih.gov The development of new catalyst systems, potentially using earth-abundant metals, could enable selective functionalization at various positions on the fluorene ring system. nih.gov This would allow for the introduction of a wide range of substituents, thereby tuning the electronic and photophysical properties of the resulting molecules for specific applications.

Furthermore, the malonate moiety is ripe for novel catalytic transformations beyond simple alkylation. For instance, catalytic asymmetric decarboxylative allylation could provide a route to chiral fluorenyl-containing compounds. The development of palladium or other transition-metal catalysts capable of facilitating such reactions with high enantioselectivity would be a significant advancement. Homogeneous transition metal catalysis has already shown promise in the arylation of enolates, and applying these methods to this compound could yield novel derivatives. wits.ac.za

Additionally, the exploration of photocatalytic reactions represents a promising frontier. The fluorene unit itself can act as a photosensitizer, potentially enabling new types of intramolecular and intermolecular reactions. Research into visible-light-mediated catalytic transformations could lead to more sustainable and efficient synthetic routes to complex fluorene derivatives.

Investigation of Bio-inspired and Sustainable Synthesis Pathways

The principles of green chemistry are increasingly guiding synthetic strategies, and the production of this compound and its derivatives is no exception. wikipedia.orgosti.gov Future research will likely focus on developing more environmentally benign synthetic methods.

One promising avenue is the use of biocatalysis. Enzymes, such as lipases, have been successfully employed in the synthesis of polyesters from malonate esters. maynoothuniversity.iemdpi.com The potential for enzymatic kinetic resolution of racemic fluorenyl-containing precursors or the direct enzymatic synthesis of fluorenylmalonates could offer highly selective and sustainable routes. pw.edu.pl For example, Candida antarctica lipase (B570770) B has been used for the solvent-less synthesis of linear polyesters from dimethyl malonate, a process that is significantly greener than traditional metal-catalyzed methods. maynoothuniversity.ie Exploring similar enzymatic approaches for this compound could lead to the development of biodegradable polymers with unique properties.

The use of greener solvents and reaction conditions is another critical area of investigation. researchgate.net Research into replacing traditional volatile organic solvents with alternatives like water, supercritical fluids, or ionic liquids could significantly reduce the environmental impact of synthesis. nih.gov Furthermore, solvent-free reaction conditions, which have been successfully applied in various organic syntheses, could be explored for the alkylation and subsequent transformations of this compound. researchgate.net

The table below outlines potential green chemistry approaches for the synthesis and modification of this compound.

| Green Chemistry Approach | Potential Application to this compound | Anticipated Benefits |

| Biocatalysis | Enzymatic synthesis of the ester; Lipase-catalyzed polymerizations. maynoothuniversity.ied-nb.info | High selectivity, mild reaction conditions, reduced waste. |

| Green Solvents | Use of water, ionic liquids, or supercritical CO2 as reaction media. researchgate.netnih.gov | Reduced toxicity and environmental pollution. |

| Solvent-Free Reactions | Solid-state or melt-phase synthesis and transformations. researchgate.net | Elimination of solvent waste, potential for improved efficiency. |

| Alternative Energy Sources | Microwave or ultrasound-assisted synthesis. | Faster reaction times, potentially higher yields. |

Integration into Advanced Functional Materials and Nanotechnology

The fluorene moiety is well-known for its high photoluminescence quantum yield and good thermal stability, making it an excellent building block for organic electronic materials. umich.edu Future research will undoubtedly focus on leveraging these properties by integrating this compound and its derivatives into advanced functional materials.

A significant area of exploration is in the field of Organic Light-Emitting Diodes (OLEDs). Fluorene-based polymers and oligomers are promising candidates for blue-light-emitting materials. umich.edusemanticscholar.orgmdpi.com this compound can serve as a monomer or a precursor to monomers for the synthesis of novel conjugated polymers. The malonate group provides a convenient handle for polymerization or for the attachment of other functional groups to tune the emission color and improve charge transport properties. umich.edu

Beyond OLEDs, derivatives of this compound could find applications in other areas of organic electronics, such as organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). The ability to systematically modify the structure through the malonate group and C-H activation of the fluorene core will be crucial for optimizing the performance of these materials.

In nanotechnology, the self-assembly properties of fluorene derivatives can be exploited to create well-defined nanostructures. By attaching specific functional groups to the this compound scaffold, it may be possible to direct the formation of nanofibers, vesicles, or other complex architectures with potential applications in sensing, drug delivery, and nanoelectronics. The anionic polymerization of related methylidene malonates has been shown to be a viable method for creating polymer coatings, suggesting a potential application for derivatives of this compound in surface modification. rsc.org

Development of Automated Synthesis and High-Throughput Experimentation

To accelerate the discovery of new materials and reactions based on this compound, the adoption of automated synthesis and high-throughput experimentation (HTE) will be crucial. These technologies allow for the rapid screening of a large number of reaction conditions, catalysts, and substrates.

Automated flow chemistry systems can be developed for the synthesis and modification of this compound. acs.orgosti.gov Flow reactors offer precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved reproducibility and scalability. The development of a continuous flow process for the synthesis of the core molecule and its subsequent derivatization would represent a significant step towards its industrial application. acs.org

HTE platforms can be employed to screen for optimal catalysts and conditions for the novel catalytic transformations discussed in section 7.1. acs.org For example, an array of potential ligands and metal precursors could be rapidly tested for their efficacy in the C-H activation of the fluorene core. This approach has been successfully used to develop and optimize a variety of chemical reactions, and its application to fluorene chemistry will undoubtedly lead to new discoveries. chemrxiv.org The miniaturization of these experiments also reduces waste and material consumption, aligning with the goals of green chemistry. chemrxiv.org

The following table summarizes the potential benefits of integrating automation and HTE in the research of this compound.

| Technology | Application Area | Key Advantages |

| Automated Flow Synthesis | Synthesis of the core molecule and its derivatives. osti.gov | Improved control, reproducibility, scalability, and safety. |

| High-Throughput Experimentation | Catalyst screening, reaction optimization. acs.orgchemrxiv.org | Accelerated discovery, reduced development time, efficient use of materials. |

| Robotic Platforms | Automated sample preparation and analysis. | Increased efficiency, reduced human error. |

Computational Chemistry for Rational Design and Discovery

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool in modern chemical research. worldscientific.com In the context of this compound, computational methods can provide deep insights into its structure, properties, and reactivity, thereby guiding experimental efforts.

DFT calculations can be used to predict the geometric and electronic properties of this compound and its derivatives. nih.govacs.orgnih.gov This includes the determination of bond lengths, bond angles, and frontier molecular orbital (HOMO-LUMO) energies. Such information is crucial for understanding the photophysical properties of these molecules and for designing new materials with tailored electronic characteristics for applications in OLEDs and other organic electronic devices. researchgate.netsemanticscholar.org For instance, time-dependent DFT (TD-DFT) can be used to predict UV-Vis absorption and emission spectra, providing a direct comparison with experimental data. semanticscholar.orgworldscientific.com

Furthermore, computational modeling can be employed to elucidate reaction mechanisms and predict the outcomes of catalytic transformations. By calculating the activation energies and reaction pathways for different catalytic cycles, researchers can identify the most promising catalysts and reaction conditions before embarking on extensive experimental work. This rational design approach can significantly accelerate the development of new synthetic methods.

Kinetic studies, complemented by computational analysis, can also shed light on the reactivity of this compound. For example, its ability to act as a dihydrogen donor has been investigated, and computational methods can help to understand the thermokinetic parameters governing this process. researchgate.net

Q & A

Q. What synthetic methodologies are commonly employed to prepare diethyl 2-(9H-fluoren-9-yl)malonate?

this compound is typically synthesized via alkylation of diethyl malonate enolates with a fluorenylmethyl electrophile. The reaction involves deprotonating diethyl malonate using a strong base (e.g., sodium ethoxide) to generate the enolate, which subsequently reacts with a fluorenylmethyl halide (e.g., 9-fluorenylmethyl bromide). This method parallels the alkylation strategies used for other substituted malonates, such as diethyl 2-(2-bromobenzyl)malonate, where regioselectivity is controlled by the electron-withdrawing ester groups . Key factors include:

- Base selection : Ethoxide or stronger bases (e.g., LDA) enhance enolate stability.

- Solvent : Polar aprotic solvents (e.g., THF, DMF) improve reaction efficiency.

- Temperature : Low temperatures (−78°C to 0°C) minimize side reactions.

Q. How can the structure of this compound be confirmed using spectroscopic techniques?

Characterization relies on multinuclear NMR spectroscopy :

- ¹H NMR : The fluorenyl group exhibits aromatic proton signals at δ 7.2–7.8 ppm (multiplet), while the methylene protons adjacent to the ester groups appear as a singlet or multiplet near δ 3.8–4.3 ppm. The ethyl ester groups show quartets (δ 1.2–1.4 ppm) and triplets (δ 4.1–4.3 ppm) .

- ¹³C NMR : The carbonyl carbons resonate at δ 165–170 ppm, and the fluorenyl aromatic carbons appear between δ 120–145 ppm.

- IR spectroscopy : Strong C=O stretches at ~1740 cm⁻¹ confirm ester functionality .

Q. What is the role of this compound in malonic ester synthesis?

This compound serves as a fluorenyl-functionalized β-ketoester precursor , enabling the construction of complex molecules via alkylation, hydrolysis, and decarboxylation. For example:

- Alkylation : The enolate reacts with electrophiles to introduce substituents at the α-position.

- Decarboxylation : Acidic hydrolysis followed by heating removes the ester groups, yielding a fluorenyl-substituted carboxylic acid. This methodology is analogous to the synthesis of 3-ethylpentanoic acid from diethyl malonate .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve regioselectivity in the alkylation of diethyl malonate enolates with bulky fluorenyl groups?

Bulky electrophiles like 9H-fluoren-9-yl derivatives pose challenges due to steric hindrance. Optimization strategies include:

- Base strength : Use of less bulky bases (e.g., KOtBu instead of LDA) to reduce steric clashes.

- Solvent effects : Non-polar solvents (e.g., toluene) may favor monoalkylation by slowing reaction kinetics.

- Temperature gradients : Gradual warming from −78°C to room temperature enhances selectivity .

- Additives : Crown ethers or phase-transfer catalysts improve enolate reactivity in biphasic systems.

Q. What mechanistic insights govern the decarboxylation of fluorenyl-substituted malonates, and how do they differ from unsubstituted analogs?

The electron-withdrawing fluorenyl group stabilizes the enolate intermediate, accelerating decarboxylation. Mechanistically:

- Acid-catalyzed hydrolysis of esters generates a β-ketoacid.

- Thermal decarboxylation proceeds via a six-membered cyclic transition state, releasing CO₂ and forming the substituted acetic acid. The fluorenyl group’s aromaticity may delocalize electron density, reducing activation energy compared to non-aromatic substituents .

Q. How can this compound be applied in synthesizing fluorenyl-modified biomolecules or functional materials?

Applications include:

- Peptide synthesis : The fluorenylmethyl (Fmoc) group is a common protecting group for amines. Analogous strategies could protect carboxyl groups in amino acid derivatives .

- Polymer chemistry : Fluorenyl-modified malonates serve as monomers for conjugated polymers with optoelectronic properties.

- Drug design : Incorporation into barbiturates or β-ketoacid prodrugs enhances lipophilicity and bioavailability .

Data Contradictions and Resolution

- Yield variability in alkylation : Conflicting reports on yields (60–85% in similar reactions) suggest solvent purity and electrophile reactivity are critical. Reproducibility requires strict anhydrous conditions and freshly distilled electrophiles .

- Spectroscopic discrepancies : Minor shifts in NMR peaks (e.g., δ 0.1–0.3 ppm variations) may arise from solvent impurities or concentration effects. Internal standards (e.g., TMS) and deuterated solvents mitigate this .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.